molecular formula C14H15N3O3S B13788389 Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate CAS No. 92376-38-0

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate

Cat. No.: B13788389
CAS No.: 92376-38-0
M. Wt: 305.35 g/mol
InChI Key: RJHNBVMEFCNKCP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is a heterocyclic compound with a thiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate typically involves the reaction of ethyl 3-methyl-1,2-thiazole-4-carboxylate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
  • Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]pyridine-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to similar compounds with thiophene or pyridine rings

Properties

CAS No.

92376-38-0

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 3-methyl-5-(phenylcarbamoylamino)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)17-21-12(11)16-14(19)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,15,16,19)

InChI Key

RJHNBVMEFCNKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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